
Rilpivirin
Übersicht
Beschreibung
Rilpivirin ist ein nicht-nukleosidischer Reverse-Transkriptase-Inhibitor (NNRTI) der zweiten Generation, der zur Behandlung von HIV-1-Infektionen eingesetzt wird. Es ist bekannt für seine höhere Wirksamkeit, längere Halbwertszeit und sein reduziertes Nebenwirkungsprofil im Vergleich zu älteren NNRTIs wie Efavirenz . This compound wird unter Markennamen wie Edurant und Rekambys vermarktet .
Wirkmechanismus
Target of Action
Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to specifically treat human immunodeficiency virus type 1 (HIV-1) . The primary target of Rilpivirine is the reverse transcriptase enzyme of the HIV-1 virus .
Mode of Action
Rilpivirine binds to reverse transcriptase in a non-competitive manner . Its binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, effectively halting HIV-1 replication .
Biochemical Pathways
Rilpivirine interferes with the HIV-1 life cycle by inhibiting the reverse transcriptase enzyme. This prevents the conversion of viral RNA into DNA, a crucial step in the replication of the HIV-1 virus . By blocking this process, Rilpivirine prevents the virus from integrating into the host cell’s genetic material and producing new virus particles.
Pharmacokinetics
Rilpivirine is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme . It is 99.7% bound to plasma proteins in vitro, primarily to albumin . Only 0.03% is eliminated as unchanged drug in the urine . When taken orally, Rilpivirine reaches its highest levels in the blood plasma after about four to five hours . The long elimination half-life with intramuscular administration reaches 13–28 weeks , compared with 45 hours with oral administration .
Result of Action
The molecular and cellular effects of Rilpivirine’s action include a substantial reduction in the accumulation of triglyceride levels in a dose- and time-dependent manner for adipose cells treated with Rilpivirine . Levels of inflammatory markers such as resistin and IL-8 were increased as compared to the untreated cells .
Action Environment
Environmental factors such as body mass index (BMI) and the presence of other baseline risk factors can influence the action, efficacy, and stability of Rilpivirine . For instance, a BMI ≥30 kg/m², when present in combination with ≥1 additional baseline risk factor, was associated with an increased risk of confirmed virologic failure . Furthermore, the drug is contraindicated for use with drugs that induce the liver enzyme CYP3A4, such as carbamazepine, phenytoin, rifampicin, and St John’s wort .
Wissenschaftliche Forschungsanwendungen
Rilpivirin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound wirkt, indem es an das Reverse-Transkriptase-Enzym von HIV-1 bindet und so die RNA-abhängige und DNA-abhängige DNA-Polymeraseaktivität blockiert. Diese Hemmung verhindert die Replikation des Virus . Die hohe Wirksamkeit und das reduzierte Resistenzprofil der Verbindung werden ihrer inneren konformativen Flexibilität und der Plastizität ihrer Bindungsstelle zugeschrieben .
Biochemische Analyse
Biochemical Properties
Rilpivirine plays a crucial role in inhibiting the reverse transcriptase enzyme of HIV-1, thereby preventing the replication of the virus. It interacts with the reverse transcriptase enzyme by binding to a specific site, which leads to the blockage of RNA and DNA-dependent DNA polymerase activities . This interaction is non-competitive, meaning that rilpivirine does not compete with the natural substrates of the enzyme but rather binds to an allosteric site . The binding of rilpivirine to reverse transcriptase is facilitated by its internal conformational flexibility and the plasticity of the binding site .
Cellular Effects
Rilpivirine has significant effects on various types of cells and cellular processes. It is known to reduce HIV-related inflammation but may also cause disturbances in lipid metabolism and adipose tissue distribution . In human subcutaneous adipose cells, rilpivirine has been observed to increase levels of inflammatory markers such as resistin and interleukin-8, while decreasing levels of oxidative markers like superoxide dismutase, catalase, and glutathione . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of rilpivirine involves its binding to the reverse transcriptase enzyme of HIV-1. This binding results in the inhibition of the enzyme’s activity, thereby preventing the replication of the virus . Rilpivirine’s binding to reverse transcriptase is characterized by a reduction in the binding affinity of the drug to the enzyme due to specific mutations, such as E138K, which can lead to resistance . Additionally, rilpivirine has been shown to attenuate liver fibrosis through selective inhibition of the STAT1 signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rilpivirine have been observed to change over time. The compound is known for its long elimination half-life, which ranges from 13 to 28 weeks when administered intramuscularly . This long half-life contributes to its sustained plasma concentrations and prolonged therapeutic effects. Rilpivirine can also cause injection site reactions, which are generally mild to moderate in severity and have a median duration of 3 days .
Dosage Effects in Animal Models
The effects of rilpivirine vary with different dosages in animal models. In studies involving chronic liver injury, rilpivirine has demonstrated a hepatoprotective effect that is related to its anti-fibrogenic and apoptotic actions in hepatic stellate cells . High concentrations of rilpivirine can compromise the viability of these cells, indicating a dose-dependent effect . Additionally, rilpivirine has been shown to enhance autophagy in the liver, which may contribute to its hepatoprotective action .
Metabolic Pathways
Rilpivirine is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . This metabolic pathway involves the oxidation of rilpivirine, leading to the formation of various metabolites. The compound’s metabolism is influenced by drug-drug interactions, particularly with inhibitors and inducers of CYP3A4 . Rilpivirine’s metabolic pathways also play a role in its pharmacokinetic profile, including its long elimination half-life and sustained plasma concentrations .
Transport and Distribution
Rilpivirine is transported and distributed within cells and tissues through various mechanisms. When administered intramuscularly, rilpivirine exhibits absorption-limited kinetics, resulting in sustained plasma concentrations . The compound is highly bound to plasma proteins, which influences its distribution within the body . Additionally, rilpivirine’s transport and distribution are affected by its interactions with drug-metabolizing enzymes and transporters .
Subcellular Localization
The subcellular localization of rilpivirine is primarily within the cytoplasm, where it exerts its inhibitory effects on the reverse transcriptase enzyme of HIV-1. The compound’s localization is influenced by its binding interactions with the enzyme and its internal conformational flexibility . Rilpivirine’s subcellular localization is crucial for its antiviral activity, as it needs to be in close proximity to the reverse transcriptase enzyme to effectively inhibit its function .
Vorbereitungsmethoden
Die Synthese von Rilpivirin umfasst mehrere Schritte. Das aktuelle Verfahren ist hauptsächlich in drei Schritte unterteilt:
Synthese von (E)-3-(4-Amino-3,5-dimethylphenyl)acrylnitrilhydrochlorid: Dieser Schritt umfasst die Reaktion von 4-Amino-3,5-dimethylbenzonitril mit Acrylnitril in Gegenwart von Salzsäure.
Synthese von 4-[(4-Chlorpyrimidin-2-yl)amino]benzonitril: Dieser Zwischenstoff wird durch Reaktion von 4-Chlorpyrimidin mit 4-Aminobenzonitril hergestellt.
Synthese von this compound: Der letzte Schritt umfasst die Reaktion zwischen den beiden Zwischenprodukten in Acetonitril unter Rückflussbedingungen.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann mit gängigen Oxidationsmitteln oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Analyse Chemischer Reaktionen
Rilpivirine undergoes various chemical reactions, including:
Oxidation: Rilpivirine can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Vergleich Mit ähnlichen Verbindungen
Rilpivirin wird mit anderen NNRTIs wie Efavirenz und Etravirin verglichen. Während Efavirenz für seine Wirksamkeit bekannt ist, hat es ein höheres Auftreten von Nebenwirkungen, insbesondere neuropsychiatrischen Störungen . Etravirin, ein weiteres NNRTI der zweiten Generation, ist wirksam gegen einige arzneimittelresistente Stämme von HIV-1, erfordert aber im Vergleich zu this compound eine häufigere Dosierung . Die einzigartige Struktur und die Bindungseigenschaften von this compound machen es zu einer wertvollen Ergänzung der NNRTI-Klasse, die ein Gleichgewicht zwischen Wirksamkeit, Sicherheit und Benutzerfreundlichkeit bietet .
Ähnliche Verbindungen
- Efavirenz
- Etravirin
- Nevirapin
Biologische Aktivität
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of HIV-1. Its unique pharmacological properties and emerging therapeutic applications beyond HIV treatment have garnered significant research interest. This article explores the biological activity of rilpivirine, including its mechanisms of action, efficacy in clinical settings, and potential repurposing for other diseases, particularly cancer.
Rilpivirine functions by binding non-competitively to the reverse transcriptase enzyme of HIV-1. This binding occurs at the NNRTI binding pocket, leading to conformational changes that inhibit the enzyme's function, thereby blocking viral replication. The compound exhibits a high affinity for both wild-type and certain resistant strains of HIV-1 due to its structural characteristics, which include a cyanovinyl moiety that enhances its binding potency .
Pharmacokinetics
The pharmacokinetic profile of rilpivirine indicates that it has pH-dependent solubility and poor oral bioavailability, which can be enhanced when taken with food. It is primarily metabolized by the CYP3A4 enzyme, and its half-life allows for once-daily dosing in treatment regimens .
Efficacy in HIV Treatment
Rilpivirine has been demonstrated to maintain viral suppression effectively in various clinical trials. For instance, in the LATTE-2 study, patients receiving long-acting injectable formulations of cabotegravir and rilpivirine maintained high rates of virologic response over five years .
Table 1: Summary of Key Clinical Trials Involving Rilpivirine
Anti-Leukaemic Activity
Recent studies have uncovered potential anti-cancer properties of rilpivirine, particularly its inhibitory effects on Aurora A kinase, which is involved in cell cycle regulation and is often overexpressed in cancers like acute myeloid leukaemia (AML). In vitro studies showed that rilpivirine inhibited the proliferation of AML cells in a concentration-dependent manner and induced apoptosis through G2/M cell-cycle arrest. In vivo studies using HL-60 xenograft models demonstrated significant tumor growth inhibition without notable toxicity .
Case Study: Rilpivirine in AML Treatment
A study published in February 2023 highlighted the anti-leukaemic effects of rilpivirine, showing that it could enhance the efficacy of traditional chemotherapeutics like cytarabine. The study reported a significant reduction in tumor size and improved survival rates in treated subjects .
Safety Profile
The safety profile of rilpivirine has been generally favorable across studies. Adverse events are typically mild and manageable. In long-term studies involving adolescents, no serious adverse events were reported after initial treatment periods, indicating that rilpivirine does not adversely affect growth or pubertal development .
Eigenschaften
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBOMRUWOWDFLG-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198189 | |
Record name | Rilpivirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1mg/ml, Readily soluble in DSMO (> 50 mg/mL); moderately soluble in PEG 400 (40 mg/mL). Practically insoluble in water (20 mg/mL, pH 7.0) | |
Record name | Rilpivirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08864 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rilpivirine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Rilpivirine is a non-competitive NNRTI that binds to reverse transcriptase. Its binding results in the blockage of RNA and DNA- dependent DNA polymerase activities, like HIV-1 replication. It does not present activity against human DNA polymerases α, β and γ. Rilpivirine's flexible structure around the aromatic rings allows the adaptation to changes in the non-nucleoside RT binding pocket, reducing the likelihood of viral mutations conferring resistance., Rilpivirine, a diarylpyrimidine nonnucleoside reverse transcriptase inhibitor (NNRTI), inhibits replication of human immunodeficiency virus type 1 (HIV-1) by interfering with viral RNA- and DNA-directed polymerase activities of reverse transcriptase. Diarylpyrimidine NNRTIs (e.g., rilpivirine, etravirine) are capable of adapting to mutations in HIV-1 reverse transcriptase because of structural flexibility that allows for binding to the allosteric NNRTI binding pocket in a variety of conformations. Unlike other currently available NNRTIs, rilpivirine contains a cyanovinyl group that contributes to potency and maintains the drug's binding ability, despite the emergence of some resistance mutations. | |
Record name | Rilpivirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08864 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rilpivirine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Slightly yellow crystalline powder, White to off-white powder | |
CAS No. |
500287-72-9 | |
Record name | Rilpivirine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500287-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rilpivirine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500287729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rilpivirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08864 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rilpivirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((4-((4-[(E)-2-Cyanoethenyl]- 2,6-dimethylphenyl)amino) pyrimidin-2-yl)amino) benzonitril | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RILPIVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI96A8X663 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rilpivirine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
241-243°C, 242 °C | |
Record name | Rilpivirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08864 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rilpivirine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.